molecular formula C24H30ClN7O3S B11931310 N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide

N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide

Cat. No.: B11931310
M. Wt: 532.1 g/mol
InChI Key: GOFXWTVKPWJNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Presatovir undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of Presatovir can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Presatovir has a wide range of scientific research applications. In chemistry, it is used as a model compound to study fusion inhibition mechanisms. In biology, it is employed to investigate the effects of respiratory syncytial virus on cellular processes. In medicine, Presatovir is being explored as a potential treatment for respiratory syncytial virus infections, particularly in immunocompromised patients . Additionally, it has industrial applications in the development of antiviral therapies and drug resistance studies .

Comparison with Similar Compounds

Presatovir is unique among antiviral drugs due to its specific targeting of the fusion glycoprotein F0 of the human respiratory syncytial virus. Similar compounds include Palivizumab, Lumicitabine, and Ziresovir, which also target respiratory syncytial virus but through different mechanisms . For instance, Palivizumab is a monoclonal antibody that binds to the fusion protein, while Lumicitabine and Ziresovir inhibit viral replication through different pathways.

Properties

Molecular Formula

C24H30ClN7O3S

Molecular Weight

532.1 g/mol

IUPAC Name

N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide

InChI

InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3

InChI Key

GOFXWTVKPWJNGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N

Origin of Product

United States

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